(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid
Description
(3R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid is a chiral β-amino acid derivative characterized by a 3,4-dimethylphenyl substituent attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol), and it adopts the (3R) stereochemical configuration . The compound is industrially available with ≥99% purity (CAS: 1201785-01-4) and serves as a key intermediate in pharmaceutical synthesis . Structurally, the dimethyl groups on the aromatic ring influence steric and electronic properties, distinguishing it from related analogs.
Properties
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFHHOURLYJMF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Carboxylation: The final step involves the carboxylation of the amine to form this compound using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of biocatalysts for chiral resolution can be employed to reduce costs and improve enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Amidation: Carbodiimides (e.g., EDC) or coupling reagents (e.g., DCC) in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated aromatic compounds.
Amidation: Amides.
Scientific Research Applications
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter solubility, lipophilicity, and acidity. A comparative analysis is summarized in Table 1 :
Table 1: Key Structural and Physicochemical Comparisons
*Estimated via computational models.
Key Findings:
- Lipophilicity : Methyl (target compound) and trifluoromethyl groups enhance lipophilicity compared to polar substituents like ethoxy or hydroxyl .
- Acidity : Electron-withdrawing groups (e.g., -F , -CF₃ ) lower the carboxylic acid pKa, increasing ionization at physiological pH.
- Bioavailability : Chlorinated analogs (e.g., dichlorophenyl ) exhibit higher membrane permeability, while polar groups (e.g., BMAA ) limit blood-brain barrier (BBB) penetration.
Pharmacological and Toxicological Profiles
Structural and Crystallographic Comparisons
Evidence from 3-phenylpropanoic acid (3-PPA) analogs indicates that bulky substituents (e.g., dimethyl, trifluoromethyl) disrupt crystal packing, reducing melting points and enhancing solubility compared to unsubstituted 3-PPAs . For example:
Biological Activity
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid, also known by its CAS number 412925-16-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies and highlighting relevant data.
The molecular formula of this compound is C₁₁H₁₅NO₂. It is characterized by the presence of an amino group and a dimethylphenyl moiety, which contribute to its biological properties. The compound is classified as an irritant and should be handled with care in laboratory settings .
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 191.25 g/mol |
| Log P (octanol/water) | 0.85 |
| Solubility | Water soluble |
| Hazard Classification | Irritant |
Research indicates that this compound may interact with various biological pathways. Its structural similarity to other amino acids suggests potential roles in neurotransmission and metabolic processes. Specifically, it has been studied for its effects on neurotransmitter systems, particularly those involving excitatory amino acids.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against certain microbial strains. For instance, at a concentration of 64 μg/mL, it showed promising antimicrobial effects against yeast-like fungi such as Candida species . This suggests potential applications in treating fungal infections.
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the synthesis of derivatives similar to this compound and their antimicrobial properties. The results indicated that modifications to the phenyl ring could enhance activity against specific pathogens while maintaining low toxicity levels .
Case Study 2: Structural Analogs in Drug Development
Research into structural analogs has revealed that modifications to the core structure can lead to enhanced potency against targets like arginase. This highlights the importance of structure-activity relationships in developing effective therapeutics based on the (3R)-amino acid framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
